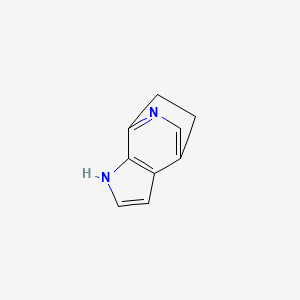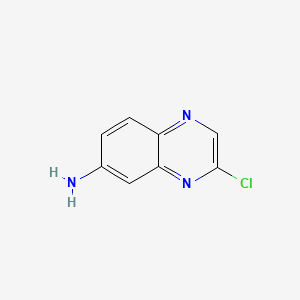
3-氯代喹喔啉-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroquinoxalin-6-amine: is an organic compound with the molecular formula C8H6ClN3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring
科学研究应用
Chemistry: 3-Chloroquinoxalin-6-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound is investigated for its pharmacological properties, including its potential to inhibit certain enzymes and receptors. It is explored as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, 3-Chloroquinoxalin-6-amine is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用机制
Target of Action:
3-Chloroquinoxalin-6-amine primarily targets heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin. By inhibiting heme polymerase, the compound disrupts the detoxification process in Plasmodium species, leading to the accumulation of toxic heme and ultimately killing the parasite .
Mode of Action:
The interaction between 3-Chloroquinoxalin-6-amine and heme polymerase prevents the conversion of heme to hemazoin. As a result, Plasmodium species cannot effectively neutralize the toxic heme, leading to their demise .
Biochemical Pathways:
The affected pathway is related to hemozoin formation in Plasmodium falciparum . Many antimalarials, including 3-Chloroquinoxalin-6-amine, act as strong inhibitors of hemozoin crystal growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions. One common method is the reaction of 3-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the production of 3-Chloroquinoxalin-6-amine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
化学反应分析
Types of Reactions: 3-Chloroquinoxalin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or in polar solvents.
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as or .
Major Products Formed:
Substitution Reactions: Formation of substituted quinoxaline derivatives.
Oxidation Reactions: Formation of quinoxaline-2,3-diones.
Reduction Reactions: Formation of 3-aminoquinoxaline derivatives.
相似化合物的比较
Quinoxaline: The parent compound of 3-Chloroquinoxalin-6-amine, lacking the chlorine and amine substituents.
2-Chloroquinoxaline: A similar compound with the chlorine atom at the 2-position instead of the 3-position.
6-Aminoquinoxaline: A compound with an amino group at the 6-position but without the chlorine atom.
Uniqueness: 3-Chloroquinoxalin-6-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3-chloroquinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACHDNWEGOFNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)
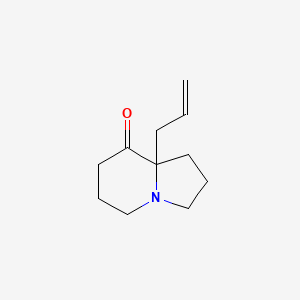
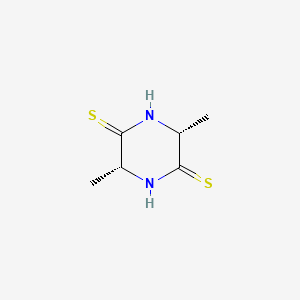
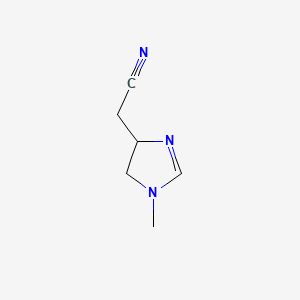
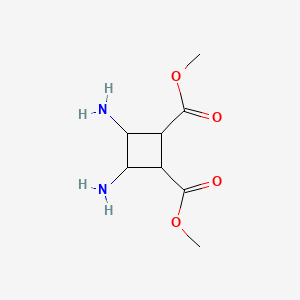
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)
